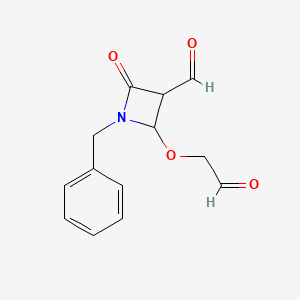
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde is a chemical compound with a complex structure, featuring an azetidine ring substituted with benzyl, oxo, and oxoethoxy groups
Méthodes De Préparation
The synthesis of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Addition of Oxo and Oxoethoxy Groups: These functional groups can be introduced through oxidation and etherification reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Hydrolysis: The oxoethoxy group can be hydrolyzed to yield corresponding alcohols and aldehydes.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The oxo and oxoethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde include:
1-Benzyl-2-oxo-4-(2-hydroxyethoxy)azetidine-3-carbaldehyde: Differing by the presence of a hydroxy group instead of an oxo group.
1-Benzyl-2-oxo-4-(2-oxoethoxy)pyrrolidine-3-carbaldehyde: Featuring a pyrrolidine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
113437-36-8 |
|---|---|
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c15-6-7-18-13-11(9-16)12(17)14(13)8-10-4-2-1-3-5-10/h1-6,9,11,13H,7-8H2 |
Clé InChI |
VMLMOIIXLSGOHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(C2=O)C=O)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)

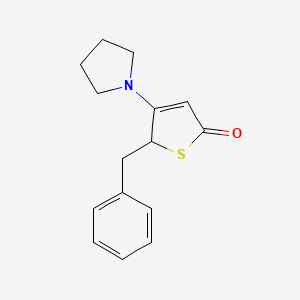
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
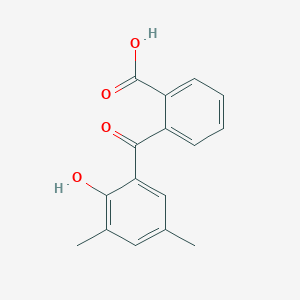
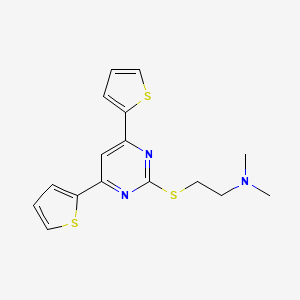
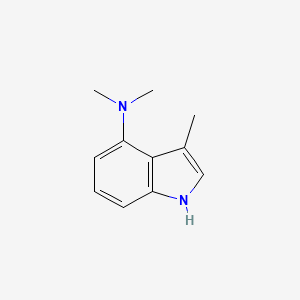
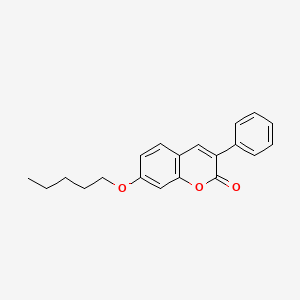


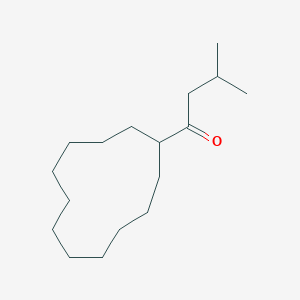
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

